3-fluorobenzene-1-sulfonyl bromide
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Overview
Description
3-fluorobenzene-1-sulfonyl bromide is an organic compound with the molecular formula C6H4BrFO2S. It is a derivative of benzene, where a fluorine atom is attached to the third carbon, a sulfonyl group is attached to the first carbon, and a bromine atom is attached to the sulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-fluorobenzene-1-sulfonyl bromide can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-fluorobenzenesulfonyl chloride using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluorobenzene-1-sulfonyl bromide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group under specific conditions
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used to introduce nitro groups.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate the substitution of the bromine atom.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the sulfonyl group
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro-substituted derivatives.
Nucleophilic Substitution: Products include various substituted benzene derivatives.
Reduction: Products include sulfinyl or sulfhydryl derivatives
Scientific Research Applications
3-fluorobenzene-1-sulfonyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-fluorobenzene-1-sulfonyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the sulfonyl group is highly reactive and can be easily substituted by nucleophiles. This reactivity makes it a valuable intermediate in various synthetic processes. The sulfonyl group also plays a crucial role in stabilizing the intermediate species formed during reactions .
Comparison with Similar Compounds
Similar Compounds
3-fluorobenzyl bromide: Similar in structure but lacks the sulfonyl group.
3-fluorobenzenesulfonyl chloride: Similar but has a chlorine atom instead of a bromine atom.
4-fluorobenzene-1-sulfonyl bromide: Similar but the fluorine atom is attached to the fourth carbon
Uniqueness
3-fluorobenzene-1-sulfonyl bromide is unique due to the presence of both a fluorine atom and a sulfonyl bromide group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1612228-59-7 |
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Molecular Formula |
C6H4BrFO2S |
Molecular Weight |
239.1 |
Purity |
0 |
Origin of Product |
United States |
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